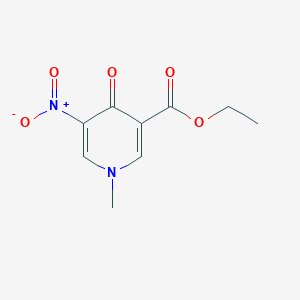
Ethyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with a nitro group, a methyl group, and a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of ethyl acetoacetate with ethyl nitroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an intermediate enolate, which then undergoes cyclization to form the pyridine ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2, Pd/C).
Substitution: Nucleophiles such as amines or alcohols, typically in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amino derivatives or other reduced forms.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Ethyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various pyridine derivatives, which are important in organic synthesis.
Biology: The compound and its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Ethyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules.
Pathways: The compound may interfere with cellular processes such as DNA replication or enzyme activity, leading to its biological effects.
類似化合物との比較
Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.
Ethyl 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate: Different position of the methyl group affects the compound's properties and applications.
Uniqueness: Ethyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate is unique due to the presence of both the nitro and methyl groups, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C9H10N2O5 |
|---|---|
分子量 |
226.19 g/mol |
IUPAC名 |
ethyl 1-methyl-5-nitro-4-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C9H10N2O5/c1-3-16-9(13)6-4-10(2)5-7(8(6)12)11(14)15/h4-5H,3H2,1-2H3 |
InChIキー |
PAWQLLDFXKQKLP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(C=C(C1=O)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















